Biochemical Potency: Sub-Nanomolar Inhibition vs. Micromolar Alternatives
Cdc7-IN-10 demonstrates a sub-nanomolar biochemical potency, with an IC50 value of ≤ 1 nM against the Cdc7-Dbf4 kinase complex . This is a critical differentiator when compared to other Cdc7 inhibitors in the same class, such as Cdc7-IN-17, which exhibits an IC50 of < 10 μM . This represents a difference of over 10,000-fold in biochemical potency. For comparison, the well-studied tool compound PHA-767491 has a reported IC50 of 10 nM [1], placing the potency of Cdc7-IN-10 at least an order of magnitude higher.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | ≤ 1 nM |
| Comparator Or Baseline | Cdc7-IN-17: < 10 μM; PHA-767491: 10 nM |
| Quantified Difference | >10,000-fold more potent than Cdc7-IN-17; ~10-fold more potent than PHA-767491 |
| Conditions | In vitro Cdc7 kinase assay. Specific ATP concentrations for each assay may vary and were not reported uniformly across all sources, representing a limitation for cross-study comparison. |
Why This Matters
Superior biochemical potency enables the use of significantly lower compound concentrations in experimental assays, which can minimize off-target effects and compound interference, leading to cleaner, more interpretable data and potentially lower procurement costs per experiment.
- [1] Montagnoli, A., et al. (2008). A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity. Nature Chemical Biology, 4(6), 357-365. View Source
